![molecular formula C23H15Cl2NO3 B2545892 (4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione CAS No. 338396-49-9](/img/structure/B2545892.png)
(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione has been studied for its potential applications in scientific research. It has been used as a photophysical probe, a fluorescent dye, and a fluorescent label. It has also been used as a fluorescent indicator for the detection of H2S, a gas that is produced by certain bacteria and fungi. Additionally, this compound has been studied for its potential to act as a fluorescent sensor for the detection of nitric oxide.
Mécanisme D'action
(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione is a fluorescent compound, meaning that it absorbs light of a certain wavelength and emits light of a different wavelength. This is known as its fluorescence quantum yield (FQY). When this compound is exposed to light, it undergoes a series of excited-state reactions, which result in the emission of light. This light is then detected by a detector, which can be used to measure the concentration of this compound in a sample.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the biochemical and physiological processes of living organisms. It has been shown to inhibit the growth of certain bacteria, including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. Additionally, this compound has been shown to inhibit the growth of certain fungi, including Aspergillus niger and Candida albicans. In addition, this compound has been studied for its potential effects on the human body. It has been shown to inhibit the growth of certain cancer cells, including those of the breast, lung, and prostate.
Avantages Et Limitations Des Expériences En Laboratoire
(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione has several advantages for use in lab experiments. It is a relatively inexpensive compound, and its synthesis process is relatively simple. Additionally, it is a highly stable compound, which makes it suitable for long-term storage. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very photostable, meaning that it can degrade when exposed to light.
Orientations Futures
(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione has potential for further research and development. It could be studied for its potential as a fluorescent sensor for other analytes, such as proteins or other small molecules. Additionally, it could be studied for its potential to act as a drug delivery system, or for its potential applications in medical imaging. Finally, further research could be conducted to understand the biochemical and physiological effects of this compound on living organisms.
Méthodes De Synthèse
(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione can be synthesized via a multi-step process, beginning with the reaction of 2,4-dichlorophenol with benzyl chloride and sodium methoxide. This reaction produces the intermediate 4-benzyl-2-[(2,4-dichlorophenyl)methoxy]phenol, which is then reacted with 2-aminobenzonitrile to form the this compound. The entire synthesis process can be completed in five steps, and yields a product with a purity of over 95%.
Propriétés
IUPAC Name |
(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2NO3/c24-17-11-10-16(21(25)13-17)14-29-26-22(27)19-9-5-4-8-18(19)20(23(26)28)12-15-6-2-1-3-7-15/h1-13H,14H2/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAMOZJQLGGPPM-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)N(C2=O)OCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)N(C2=O)OCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

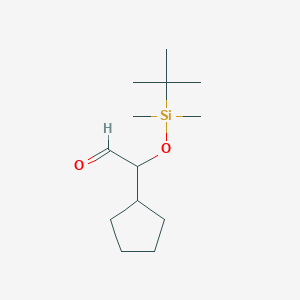
![N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide](/img/structure/B2545810.png)
![2-{[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2545811.png)
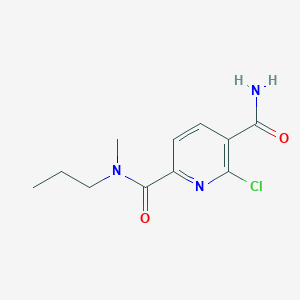

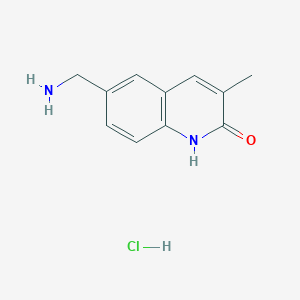
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2545822.png)


![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2545826.png)
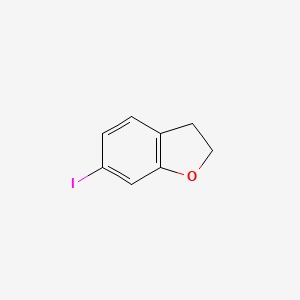
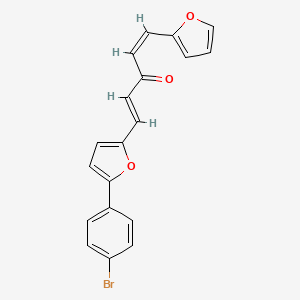
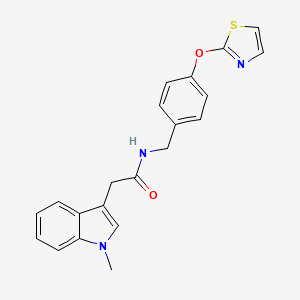
![[2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride](/img/structure/B2545831.png)